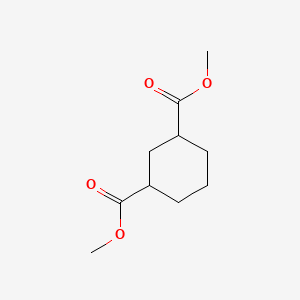

Dimethyl cyclohexane-1,3-dicarboxylate

Description

Background and Significance in Organic Chemistry

In the realm of organic chemistry, Dimethyl cyclohexane-1,3-dicarboxylate serves as a fundamental building block. Its significance lies in its ability to introduce a six-membered ring structure into larger molecules, a common motif in many biologically active compounds and materials. The presence of two ester groups provides reactive sites for a variety of chemical transformations, including hydrolysis, reduction, and transesterification. This allows for the synthesis of a diverse range of derivatives.

The stereochemistry of this compound is of particular importance. The cis and trans isomers, arising from the relative orientation of the two ester groups, exhibit different spatial arrangements. This stereoisomerism is critical in the synthesis of complex target molecules where precise three-dimensional architecture is required. The conformational analysis of 1,3-disubstituted cyclohexanes reveals that the diequatorial conformer of the cis-isomer is generally more stable, while the trans-isomer exists as an equilibrium of two conformers with one axial and one equatorial substituent. spcmc.ac.inlibretexts.orglibretexts.org This conformational behavior impacts the reactivity and ultimate structure of the final products.

Research Landscape and Current Trends

The current research landscape for this compound is largely centered on its application in polymer chemistry. Scientists are exploring its use as a monomer or a modifier to create advanced polyesters and other polymers with enhanced properties. By incorporating the cyclohexane (B81311) ring into the polymer backbone, researchers aim to improve thermal stability, mechanical strength, and chemical resistance of the resulting materials. mdpi.comopenpr.com

Recent studies have focused on the synthesis of copolyesters using this compound to create materials with tailored properties for specific applications, such as smart films and food packaging. mdpi.commdpi.com The goal is to develop sustainable and high-performance plastics. Research is also directed towards its use in the synthesis of specialty chemicals, including plasticizers and coatings, where its unique structure can impart desirable characteristics. openpr.com

Detailed research findings indicate that the inclusion of such cycloaliphatic structures can lead to polymers with higher glass transition temperatures and improved durability. researchgate.net The investigation into its derivatives and their subsequent application in areas like agrochemicals and pharmaceuticals is also an active area of research. ontosight.ai

Scope and Objectives of Academic Inquiry

The primary objective of academic inquiry into this compound is to fundamentally understand the relationship between its molecular structure and the macroscopic properties of the materials derived from it. Researchers are keen to elucidate how the stereochemistry and conformational preferences of the cis and trans isomers influence the final properties of polymers and other synthetic targets.

A key academic goal is the rational design of new materials with specific and predictable functionalities. By studying the polymerization of this compound and its derivatives, scientists aim to develop a deeper understanding of structure-property relationships in polymer science. This knowledge is crucial for creating next-generation materials for a wide range of applications.

Furthermore, academic research is focused on developing efficient and sustainable synthetic routes to this compound and its derivatives. This includes optimizing reaction conditions for its synthesis, which is typically achieved through the acid-catalyzed esterification of cis-1,3-cyclohexanedicarboxylic acid with methanol (B129727). The exploration of its utility as a precursor for complex molecules, such as spiro compounds and porphyrinoid derivatives, also falls within the scope of academic investigation.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl cyclohexane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUOYGUOKMUSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905266 | |

| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6998-82-9, 10021-92-8 | |

| Record name | cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Aspects and Stereochemistry of Dimethyl Cyclohexane 1,3 Dicarboxylate

Conformational Analysis of the Cyclohexane (B81311) Ring System

The cyclohexane ring is not a planar structure; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. The orientation of the substituents on this ring significantly influences the molecule's stability and reactivity.

Chair Conformations and Inversion Dynamics

The cyclohexane ring in dimethyl cyclohexane-1,3-dicarboxylate exists in a dynamic equilibrium between two chair conformations. This interconversion, known as ring flipping or chair inversion, is a rapid process at room temperature. During this inversion, substituents that were in axial positions (perpendicular to the general plane of the ring) move to equatorial positions (in the general plane of the ring), and vice versa. mvpsvktcollege.ac.in

The two chair conformations are not always of equal energy. The relative stability of each conformer is determined by the steric interactions of the substituents.

Axial-Equatorial Preferences of Ester Groups

Substituents on a cyclohexane ring generally experience less steric hindrance when they occupy equatorial positions. libretexts.org In an axial position, a substituent encounters steric strain from 1,3-diaxial interactions with other axial atoms on the same side of the ring. For this compound, the ester groups (-COOCH₃) are bulkier than hydrogen atoms and thus have a strong preference for the equatorial position to avoid these unfavorable interactions. youtube.com

The stability of a particular chair conformation can be qualitatively assessed by considering the positions of the two ester groups. A conformation with both ester groups in equatorial positions will be significantly more stable than one where one or both are in axial positions.

Table 1: Conformational Preferences of Substituents on a Cyclohexane Ring

| Position | Relative Steric Strain | Stability |

| Equatorial | Lower | Higher |

| Axial | Higher | Lower |

Isomeric Forms and Their Elucidation

The presence of two stereocenters at carbons 1 and 3 of the cyclohexane ring gives rise to different stereoisomers of this compound.

Cis-Trans Isomerism in 1,3-Disubstituted Cyclohexanes

Like other 1,3-disubstituted cyclohexanes, this compound exists as cis and trans diastereomers. spcmc.ac.in

Cis Isomer: In the cis isomer, the two ester groups are on the same side of the cyclohexane ring. This arrangement allows for a chair conformation where both bulky ester groups can occupy equatorial positions, leading to a highly stable conformer. The alternative diaxial conformation is extremely unstable due to severe 1,3-diaxial interactions between the two ester groups. libretexts.org Consequently, the cis isomer exists almost exclusively in the diequatorial conformation.

Trans Isomer: In the trans isomer, the two ester groups are on opposite sides of the ring. This necessitates that in any chair conformation, one ester group must be in an axial position while the other is in an equatorial position. youtube.com Ring flipping interconverts two equivalent axial-equatorial (a,e) and equatorial-axial (e,a) conformations. youtube.com Because one of the bulky ester groups is always in a less favorable axial position, the trans isomer is generally less stable than the cis isomer, which can adopt a strain-free diequatorial conformation. stereoelectronics.orglibretexts.org

Table 2: Stability of Cis and Trans Isomers of 1,3-Disubstituted Cyclohexanes

| Isomer | Most Stable Conformation | Relative Stability |

| Cis | Diequatorial (e,e) | More Stable |

| Trans | Axial-Equatorial (a,e) | Less Stable |

Enantiomeric and Diastereomeric Relationships of this compound

The cis and trans isomers of this compound are diastereomers of each other, meaning they are stereoisomers that are not mirror images. spcmc.ac.in

Further stereochemical complexity arises from the potential for enantiomers.

Cis Isomer: Even though the cis isomer has two stereocenters, it possesses a plane of symmetry in its dominant diequatorial conformation. spcmc.ac.inquora.com This internal symmetry makes the cis isomer a meso compound, which is achiral and therefore does not have an enantiomer. spcmc.ac.inquora.com

Trans Isomer: The trans isomer lacks a plane of symmetry and is therefore chiral. mvpsvktcollege.ac.in It exists as a pair of non-superimposable mirror images, which are enantiomers. vaia.com These two enantiomers are optically active.

Chiral Properties and Optical Activity

Optical activity, the ability of a compound to rotate the plane of polarized light, is a property of chiral molecules.

Cis Isomer: As a meso compound, the cis isomer of this compound is optically inactive. spcmc.ac.inquora.com

Trans Isomer: The trans isomer exists as a pair of enantiomers which rotate plane-polarized light in equal but opposite directions. A mixture containing equal amounts of the two enantiomers is called a racemic mixture and is also optically inactive. However, the individual enantiomers of the trans isomer can be separated (resolved) from this mixture, and each will exhibit optical activity. youtube.comspcmc.ac.in

Table 3: Stereochemical Properties of this compound Isomers

| Isomer | Chirality | Optical Activity | Number of Stereoisomers |

| Cis | Achiral (meso) | Inactive | 1 |

| Trans | Chiral | Active (as individual enantiomers) | 2 (one pair of enantiomers) |

Influence of Substituent Effects on Conformation and Reactivity

The chemical behavior of this compound is profoundly influenced by the spatial arrangement of its two methoxycarbonyl (-COOCH3) groups on the flexible cyclohexane ring. These substituent effects dictate the molecule's preferred three-dimensional shape (conformation), which in turn governs the accessibility of the ester groups and thus their reactivity. The compound exists as two distinct stereoisomers, cis and trans, whose conformational preferences and resulting reactivities differ significantly.

Conformational Analysis

The cyclohexane ring most stably exists in a puckered "chair" conformation, which minimizes both angle strain and torsional strain. In a substituted cyclohexane, each substituent can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring). The steric bulk of a substituent creates unfavorable interactions, known as 1,3-diaxial interactions, when in the axial position. masterorganicchemistry.commsu.edu Consequently, substituents, particularly large ones, preferentially occupy the more stable equatorial position. msu.edu The energy difference between the axial and equatorial conformers is known as the A-value, with a larger A-value signifying a stronger preference for the equatorial position. masterorganicchemistry.comwikipedia.org The methoxycarbonyl group has an A-value of approximately 1.1-1.24 kcal/mol, indicating a significant preference for the equatorial orientation. minia.edu.eg

cis-Dimethyl cyclohexane-1,3-dicarboxylate: The cis-isomer has both methoxycarbonyl groups on the same face of the ring. Through a process called ring-flipping, it can exist as two distinct chair conformers: one where both groups are in equatorial positions (diequatorial) and one where both are in axial positions (diaxial). libretexts.org

Diequatorial (e,e) Conformer: This conformation is highly favored. The bulky methoxycarbonyl groups are positioned away from the ring, minimizing steric strain. pbworks.com

Therefore, cis-dimethyl cyclohexane-1,3-dicarboxylate exists almost exclusively in the diequatorial (e,e) conformation. pbworks.comspcmc.ac.in

trans-Dimethyl cyclohexane-1,3-dicarboxylate: The trans-isomer has the two methoxycarbonyl groups on opposite faces of the ring. In any chair conformation, one substituent must be axial while the other is equatorial (a,e). libretexts.org A ring-flip converts the axial group to equatorial and the equatorial group to axial (e,a). Since the substituents are identical, these two conformers are energetically equivalent and indistinguishable from one another. spcmc.ac.inlibretexts.org The molecule therefore rapidly interconverts between these two identical forms, each having the steric strain associated with one axial methoxycarbonyl group.

The conformational preferences are summarized in the table below.

| Isomer | Conformer 1 | Substituent Positions | Relative Stability | Conformer 2 (Post Ring-Flip) | Substituent Positions | Relative Stability | Predominant Conformation |

| cis | Diequatorial | e,e | Highly Stable | Diaxial | a,a | Highly Unstable | Diequatorial (e,e) |

| trans | Axial-Equatorial | a,e | Strained | Equatorial-Axial | e,a | Strained (Identical Energy) | Axial-Equatorial (a,e) |

Influence on Reactivity

The conformational position of an ester group directly impacts its chemical reactivity. Equatorial groups are more exposed and sterically accessible to reagents, whereas axial groups are shielded by the cyclohexane ring and the other axial hydrogens. spcmc.ac.in This difference is particularly evident in reactions that involve a crowded transition state, such as base-catalyzed hydrolysis (saponification).

During saponification, a hydroxide (B78521) ion attacks the carbonyl carbon, forming a bulky, tetrahedral intermediate. ic.ac.uk

Reactivity of the cis-isomer: Since both ester groups are locked in the accessible equatorial positions, they are readily attacked by nucleophiles. Both groups are expected to undergo hydrolysis at a relatively fast rate.

Reactivity of the trans-isomer: This isomer possesses one equatorial and one axial ester group. The equatorial ester is sterically accessible and will react at a rate comparable to the esters on the cis-isomer. However, the axial ester is sterically hindered. The formation of the crowded tetrahedral intermediate in the axial position introduces significant additional steric strain, increasing the activation energy for the reaction. spcmc.ac.in Consequently, the rate of saponification for an axial ester is significantly slower than for its equatorial counterpart. Studies on similar systems have shown that equatorial esters can react up to 20 times faster than axial esters. spcmc.ac.in

Advanced Synthetic Methodologies for Dimethyl Cyclohexane 1,3 Dicarboxylate

Esterification Reactions for Carboxylate Formation

The introduction of the methyl ester groups onto the cyclohexane-1,3-dicarboxylic acid backbone is a critical step in the synthesis of the target molecule. This is predominantly accomplished through direct esterification or transesterification processes.

Direct Esterification Techniques

Direct esterification, specifically the Fischer esterification, is a widely employed and fundamental method for the synthesis of dimethyl cyclohexane-1,3-dicarboxylate. This acid-catalyzed reaction involves the treatment of cyclohexane-1,3-dicarboxylic acid with an excess of methanol (B129727).

The reaction is an equilibrium process, and to drive it towards the formation of the diester, a large excess of methanol is typically used, which also serves as the solvent. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction mechanism involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. masterorganicchemistry.com Subsequently, methanol acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of water yields the ester. masterorganicchemistry.com

Optimal reaction conditions often involve heating the mixture to reflux. For dicarboxylic acids, the reaction proceeds in a stepwise manner, forming the monoester as an intermediate before the diester. Research into the esterification of other dicarboxylic acids has shown that reaction temperatures between 100°C and 150°C are effective, with catalyst concentrations ranging from 0.1 to 3 mol% relative to the carboxylic acid. google.com The use of 1 to 6 moles of methanol per equivalent of carboxylic acid is also a common practice to ensure high yields. google.com

Table 1: Representative Conditions for Direct Esterification

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Cyclohexane-1,3-dicarboxylic acid, Methanol | mdpi.com |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) | masterorganicchemistry.com |

| Temperature | 100-150 °C | google.com |

| Methanol to Acid Ratio | 1:1 to 6:1 (molar) | google.com |

| Catalyst Loading | 0.1 - 3 mol% | google.com |

Transesterification Processes

Transesterification is an alternative route to this compound, involving the conversion of one ester to another by reaction with an alcohol. This process can be catalyzed by either acids or bases. masterorganicchemistry.com

In a typical base-catalyzed transesterification, a strong base, such as sodium methoxide (B1231860) (CH₃ONa), is used. srsbiodiesel.comnih.gov The base deprotonates the alcohol (methanol in this case) to form a more potent nucleophile, the methoxide ion. srsbiodiesel.com This ion then attacks the carbonyl carbon of a starting ester, such as a diethyl or other alkyl ester of cyclohexane-1,3-dicarboxylic acid, leading to a tetrahedral intermediate. srsbiodiesel.com The subsequent elimination of the original alkoxide group results in the formation of the desired methyl ester. srsbiodiesel.com Base-catalyzed methods are generally faster than acid-catalyzed ones. nih.gov

Acid-catalyzed transesterification proceeds via a mechanism similar to Fischer esterification. d-nb.info The carbonyl group of the starting ester is protonated, rendering it more susceptible to nucleophilic attack by methanol. d-nb.info The reaction is an equilibrium process, and using a large excess of methanol as the solvent is crucial to shift the equilibrium towards the product. masterorganicchemistry.com

Intramolecular transesterification can also be a useful synthetic strategy, particularly in the formation of cyclic esters (lactones), and the principles can be applied to the modification of existing esters on a molecule. masterorganicchemistry.com

Cycloaddition Reactions in Cyclohexane (B81311) Ring Construction

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful and stereocontrolled method for the construction of six-membered rings. While a direct Diels-Alder synthesis of this compound is not a standard route, this methodology can be employed to create a substituted cyclohexene (B86901) precursor, which can then be converted to the target molecule through subsequent steps like hydrogenation.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene ring. rsc.org For the synthesis of a precursor to this compound, a plausible strategy would involve the reaction of a substituted 1,3-diene with an acrylate-based dienophile, such as methyl acrylate (B77674). The regioselectivity of the Diels-Alder reaction is a key consideration when using unsymmetrical dienes and dienophiles. chemtube3d.com

For instance, the reaction of a 1-substituted or 2-substituted 1,3-butadiene (B125203) with methyl acrylate can lead to different regioisomers. The electronic nature of the substituents on both the diene and dienophile governs the outcome. Following the cycloaddition, the resulting cyclohexene derivative would possess a double bond that can be subsequently hydrogenated to yield the saturated cyclohexane ring. The ester groups may be introduced before or after the cycloaddition, or one may be present on the dienophile and the other introduced later.

A hypothetical reaction could involve the cycloaddition of a diene with methyl acrylate to form a cyclohexenecarboxylate, followed by the introduction of the second carboxylate group and subsequent hydrogenation. The complexity and number of steps involved often make the hydrogenation of an existing aromatic ring a more direct approach.

Catalytic Hydrogenation Approaches for Ring Saturation

The conversion of an aromatic precursor, such as dimethyl isophthalate (B1238265) (dimethyl benzene-1,3-dicarboxylate), to this compound is a key industrial and laboratory-scale synthetic strategy. This transformation is achieved through catalytic hydrogenation, which can be performed using either heterogeneous or homogeneous catalysts.

Heterogeneous Catalysis in Benzene (B151609) Ring Hydrogenation

Heterogeneous catalysis involves the use of a solid catalyst that is in a different phase from the reactants, which are typically in a liquid or gaseous phase. For the hydrogenation of aromatic rings, catalysts based on platinum group metals are highly effective. d-nb.info Ruthenium (Ru) and Rhodium (Rh) are particularly noteworthy for their high activity in benzene ring hydrogenation. mdpi.comd-nb.info

Bimetallic catalysts often exhibit enhanced performance compared to their monometallic counterparts. For instance, Ru-based bimetallic catalysts have been extensively studied for the hydrogenation of dimethyl terephthalate (B1205515), a related isomer. These studies provide valuable insights into the hydrogenation of dimethyl isophthalate. For example, Ru-Ni catalysts have shown high activity and selectivity in such hydrogenations. The addition of a second metal can improve the dispersion of the active metal and modify its electronic properties, leading to enhanced catalytic performance.

The choice of support material for the metal catalyst is also crucial. Common supports include alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and various forms of carbon. The support can influence the catalyst's activity, selectivity, and stability. Reaction conditions for heterogeneous hydrogenation of aromatic esters typically involve elevated temperatures and hydrogen pressures.

Table 2: Performance of Various Ru-based Catalysts in the Hydrogenation of Dimethyl Terephthalate (DMT)

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | DMT Conversion (%) | DMCD Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Ru | Carbon | 140 | 3 | ~95 | ~98 | researchgate.net |

| Ru-Ni | Al₂O₃ | Varies | Varies | High | High | sciengine.com |

Homogeneous Catalysis for Selective Hydrogenation

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically a soluble organometallic complex. Homogeneous catalysts can offer high selectivity under milder reaction conditions compared to their heterogeneous counterparts. mdpi.com

Rhodium-based complexes are among the most powerful homogeneous catalysts for hydrogenation reactions. mdpi.com For instance, cyclic(amino)(alkyl)carbene (CAAC)-rhodium complexes have been shown to be efficient and selective catalysts for the hydrogenation of aromatic rings. tcichemicals.com These catalysts can operate under relatively mild conditions and tolerate a variety of functional groups, leading to cis-selective hydrogenation of the aromatic ring. tcichemicals.com

Wilkinson's catalyst, a rhodium-phosphine complex, is another well-known homogeneous hydrogenation catalyst, though it is more commonly used for the hydrogenation of alkenes and alkynes. The development of more robust and active rhodium complexes has expanded the scope of homogeneous hydrogenation to include the more challenging reduction of aromatic rings.

The mechanism of homogeneous hydrogenation typically involves the coordination of the aromatic substrate to the metal center, followed by the sequential addition of hydrogen atoms. The ligand environment around the metal center plays a crucial role in determining the catalyst's activity and selectivity.

Stereoselective Hydrogenation Strategies

The catalytic hydrogenation of dimethyl terephthalate (a related isomer) to produce dimethyl 1,4-cyclohexanedicarboxylate has been extensively studied, and the principles are applicable to the synthesis of the 1,3-isomer. google.comnih.gov The primary challenge in the hydrogenation of dimethyl isophthalate is to achieve high conversion and selectivity for the desired cis- or trans-dimethyl cyclohexane-1,3-dicarboxylate isomers while minimizing side reactions. nih.gov

Key strategies involve the selection of appropriate catalysts and the optimization of reaction conditions such as temperature and pressure. Noble metals, particularly ruthenium (Ru), rhodium (Rh), and palladium (Pd), are often employed due to their high activity. nih.govresearchgate.net Non-precious metal catalysts, such as those based on nickel (Ni), are also being developed as a more cost-effective alternative. nih.govresearchgate.net

For instance, studies on the hydrogenation of dimethyl terephthalate have shown that ruthenium-based catalysts can achieve high selectivity. Bimetallic catalysts, such as Ru-Re supported on activated carbon, have demonstrated high efficiency under mild conditions. researchgate.net Similarly, modifying nickel catalysts with small amounts of promoters like potassium fluoride (B91410) (KF) has been shown to significantly boost both conversion and selectivity by favoring the hydrogenation of the phenyl ring over the hydrogenolysis of the ester groups. nih.govresearchgate.net The choice of solvent can also play a critical role; for example, using the product itself, dimethyl 1,4-cyclohexanedicarboxylate, as a solvent has been patented as a method to improve the hydrogenation of dimethyl terephthalate. google.com

The diastereoselectivity of the hydrogenation reaction (the ratio of cis to trans isomers) is influenced by the catalyst system and reaction parameters. Heterogeneous catalysts like Pt-Ni bimetallic alloys have been developed for diastereoselective hydrogenation, using a directing group on the substrate to guide hydrogen addition. nih.gov While this specific example targets a different substrate, the principle of using bimetallic catalysts to control stereochemistry is a key strategy in the field.

| Catalyst System | Substrate | Temperature (°C) | Pressure (psig/MPa) | Key Finding | Reference |

|---|---|---|---|---|---|

| Ruthenium (Ru) on inert substrate | Dimethyl Terephthalate | 120-130 | 750-1000 | Effective hydrogenation using the product as a solvent. | google.com |

| Rhodium (Rh) on carbon/alumina | Isophthalic Acid | 60-70 | < 3 atm | High yield (96%) of cyclohexane-1,3-dicarboxylic acid. | google.com |

| KF-modified Ni/SiO₂ | Dimethyl Terephthalate | Not specified | Not specified | Significantly improved conversion (95%) and selectivity (96%) to DMCD. | nih.govresearchgate.net |

| Bimetallic Ru-Re/AC | Dimethyl Terephthalate | 180 | 4 MPa | High DMT conversion (100%) and good DMCD selectivity (81.67%). | researchgate.net |

| Pt-Ni/SiO₂ Alloy | Tetrasubstituted Olefins | Not specified | Not specified | Demonstrates principle of using bimetallic alloys for high diastereoselectivity. | nih.gov |

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers a powerful approach for the synthesis of chiral molecules, providing high stereoselectivity under mild reaction conditions. For this compound and related compounds, enzymatic methods are particularly valuable for accessing specific, optically pure stereoisomers.

Chemoenzymatic Routes to Stereoisomers

Chemoenzymatic synthesis combines traditional chemical reactions with highly selective enzymatic transformations. This strategy is often employed to resolve racemic mixtures of chiral compounds. For example, a chemically synthesized racemic mixture of this compound can be subjected to enzymatic hydrolysis. A lipase (B570770) or esterase can selectively hydrolyze one enantiomer of the diester to a monoester, allowing for the separation of the unreacted enantiomerically pure diester and the newly formed chiral monoester. While direct examples for the 1,3-dicarboxylate are not prevalent in the provided search context, this well-established methodology is a key approach for producing such chiral building blocks.

Enzyme-Catalyzed Desymmetrization of Related Precursors

A more elegant biocatalytic approach is the desymmetrization of a prochiral or meso precursor. This process uses an enzyme to selectively transform one of two identical functional groups in a symmetrical molecule, thereby creating a chiral product from an achiral starting material.

A notable example involves the desymmetrization of dimethyl-cyclohex-4-ene-cis-1,2-dicarboxylate using Candida antarctica lipase B (often immobilized as Novozym 435). acs.org In this process, the enzyme selectively hydrolyzes one of the two ester groups to yield the monoester (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid with excellent enantiomeric excess (>99.9%) and high chemical yield (98.1-99.8%). acs.org This demonstrates a scalable and efficient method for producing chiral cyclohexane derivatives that can serve as precursors to other functionalized molecules.

Similarly, engineered amidases have been used for the desymmetrization of meso-carbocyclic 1,2-dicarboxamides. dntb.gov.ua Through protein engineering and molecular docking studies, the enantioselectivity of the amidase can be fine-tuned and even reversed, allowing for the synthesis of both enantiomers of the desired cis-1,2-disubstituted cyclohexane product from the same meso precursor. dntb.gov.ua Organocatalytic methods have also been developed for the asymmetric desymmetrization of prochiral cyclohexane-1,3-diones, showcasing another non-enzymatic approach to creating chirality in these ring systems. rsc.org

| Enzyme/Catalyst | Substrate | Transformation | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase (Novozym 435) | Dimethyl-cyclohex-4-ene-cis-1,2-dicarboxylate | Desymmetrization (Hydrolysis) | (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid | >99.9% | acs.org |

| Engineered Amidase | meso-Carbocyclic 1,2-dicarboxamides | Desymmetrization (Hydrolysis) | Both enantiomers of cis-1,2-disubstituted cyclohexane | High | dntb.gov.ua |

Novel Synthetic Routes and Method Development

Research into the synthesis of cyclohexane dicarboxylates and related structures continues to yield innovative methods that offer improved efficiency, regioselectivity, and access to complex molecular architectures.

One area of development involves cascade reactions, where multiple bond-forming events occur in a single pot. For example, the synthesis of 5,5-dimethylcyclohexane-1,3-dione (B117516) (Dimedone) utilizes a sequence involving a base-catalyzed Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular aldol (B89426) condensation. studycorgi.com This demonstrates a classic but powerful strategy for constructing the cyclohexane-1,3-dione core. A more recent development addresses the challenge of using unsubstituted acetone (B3395972) in similar reactions by employing a consecutive double Michael-Claisen cyclization process, enabling the synthesis of various cyclohexane-1,3-dione derivatives on a large scale. organic-chemistry.org

Multi-component reactions (MCRs) provide another efficient route. A pseudo five-component reaction has been reported for the synthesis of highly substituted cyclohexane-1,3-dicarboxamide derivatives. semanticscholar.org This one-pot reaction involves primary amines, aromatic aldehydes, and diketene, showcasing a highly convergent approach to complex cyclohexane structures.

Furthermore, novel applications of reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) have led to new synthetic pathways. mdpi.com DMAD is a versatile building block that can act as a Michael acceptor or participate in various cycloaddition reactions to produce diverse heterocyclic compounds. mdpi.com While often used for heterocycles, the principles of its reactivity can inspire new routes to carbocyclic systems. For instance, [3+2] cycloaddition reactions involving isoquinolinium ylides and ethylene (B1197577) derivatives can lead to complex fused ring systems, demonstrating the power of cycloaddition strategies in modern organic synthesis. mdpi.com

Mechanistic Studies of Chemical Reactivity of Dimethyl Cyclohexane 1,3 Dicarboxylate

Hydrolysis Kinetics and Mechanisms of Ester Functionalities

The hydrolysis of Dimethyl cyclohexane-1,3-dicarboxylate to Cyclohexane-1,3-dicarboxylic acid and methanol (B129727) can be catalyzed by either acid or base. The underlying mechanisms and reaction kinetics are highly dependent on the catalyst used and the stereochemistry of the diester.

Under basic conditions, the reaction proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. A hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. Subsequently, the methoxide (B1231860) ion is eliminated, and a final proton transfer yields the carboxylate salt and methanol. The hydrolysis of the two ester groups occurs in a stepwise manner. Kinetic studies in 85% methanol solution have shown that the rate constant for the hydrolysis of the first ester group (k₁) is significantly greater than that for the second ester group (k₂). acs.org This is attributed to the electrostatic repulsion between the negatively charged monoester-ion intermediate and the incoming hydroxide ion, which disfavors the second hydrolysis step. acs.org

Acid-catalyzed hydrolysis follows a bimolecular acyl-oxygen cleavage (AAC2) mechanism. The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as the leaving group, and the carboxylic acid is formed. In contrast to base-catalyzed hydrolysis, the rates of hydrolysis for the first and second ester groups are statistically related, with the dimethyl ester hydrolyzing approximately twice as fast as the monomethyl ester. acs.org

Detailed kinetic studies have been performed on both the cis and trans isomers, revealing the profound impact of stereochemistry on reactivity. The rate constants and activation energies provide quantitative insight into these stereochemical effects.

Table 1: Kinetic Data for Base-Catalyzed Hydrolysis of this compound Isomers in 85% Methanol

| Isomer | Parameter | 25°C | 35°C | 45°C | 55°C | Heat of Activation (kcal/mol) |

|---|---|---|---|---|---|---|

| cis-1,3- | k₁ | 0.0577 | 0.128 | 0.270 | 0.540 | 14.8 |

| k₂ | 0.0076 | 0.0195 | 0.045 | 0.096 | 17.5 | |

| trans-1,3- | k₁ | 0.0763 | 0.174 | 0.360 | 0.730 | 14.9 |

| k₂ | 0.0050 | 0.0120 | 0.029 | 0.060 | 17.0 |

Rate constants (k₁ and k₂) are in L·mol⁻¹·min⁻¹. Data sourced from Smith, H. A., & Fort, T., Jr. (1956). acs.org

Table 2: Kinetic Data for Acid-Catalyzed Hydrolysis of this compound Isomers in 70% Acetone-Water

| Isomer | Parameter | 25°C | 35°C | 45°C | 55°C | Heat of Activation (kcal/mol) |

|---|---|---|---|---|---|---|

| cis-1,3- | k (diester) | 0.091 | 0.280 | 0.77 | 2.00 | 20.2 |

| k (monoester) | 0.045 | 0.140 | 0.38 | 1.05 | 20.3 | |

| trans-1,3- | k (diester) | 0.110 | 0.330 | 0.90 | 2.35 | 19.8 |

| k (monoester) | 0.056 | 0.165 | 0.45 | 1.20 | 19.8 |

Rate constants (k) are x 10³ L·mol⁻¹·min⁻¹. Data sourced from Smith, H. A., & Fort, T., Jr. (1960). acs.org

Transesterification Processes and Equilibrium Studies

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this typically involves reacting the diester with an alcohol (R'-OH) in the presence of an acid or base catalyst to form a new diester, Di(alkyl) cyclohexane-1,3-dicarboxylate, and methanol.

The reaction is an equilibrium process. To drive the reaction toward the desired product, reaction conditions are manipulated based on Le Chatelier's principle. A common strategy is to use a large excess of the reactant alcohol, which also often serves as the reaction solvent. This high concentration of the new alcohol shifts the equilibrium towards the formation of the new ester. Alternatively, the equilibrium can be shifted by removing one of the products, typically the lower-boiling methanol, by distillation during the reaction.

The mechanism is analogous to hydrolysis. In base-catalyzed transesterification, an alkoxide (R'O⁻) is the nucleophile. In acid-catalyzed transesterification, the reactant alcohol (R'-OH) is the nucleophile that attacks the protonated carbonyl group. The choice of catalyst depends on the substrate and desired reaction conditions.

Table 3: Typical Catalysts and Conditions for Transesterification

| Catalyst Type | Examples | General Conditions |

|---|---|---|

| Base Catalysts | Sodium methoxide (NaOCH₃), Potassium hydroxide (KOH) | Typically lower temperatures (25-70°C); sensitive to water and free fatty acids. |

| Acid Catalysts | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid | Higher temperatures required; tolerant of water but generally slower than base catalysis. |

| Organometallic | Thallium compounds, Tin compounds | Used for specific applications, can offer high efficiency. |

Reactions Involving the Cyclohexane (B81311) Ring

While much of the reactivity of this compound centers on the ester groups, the cyclohexane core can also participate in chemical transformations, although these typically require more specialized and energetic conditions.

The saturated carbocyclic cyclohexane ring is thermodynamically stable and resistant to ring-opening reactions under standard laboratory conditions. Unlike strained rings such as cyclopropanes or epoxides, the cyclohexane core does not readily undergo cleavage. Ring-opening of the cyclohexane skeleton is a challenging transformation that requires harsh conditions, such as catalytic hydrogenolysis at high temperatures and pressures over metal catalysts like iridium. Such processes are generally not selective and are more relevant to petrochemical refining than to fine chemical synthesis.

Functionalizing the C(sp³)–H bonds of the cyclohexane ring is a modern synthetic challenge. Traditional methods like free-radical halogenation often lack selectivity and are difficult to control. More advanced methods in C–H functionalization have shown promise for the selective modification of saturated rings. nih.gov

Catalyst-controlled C–H functionalization, for example, uses a rhodium or palladium catalyst with a specific ligand to direct a reaction to a particular C–H bond. researchgate.netorganic-chemistry.org In a molecule like this compound, the existing ester groups could potentially serve as directing groups, guiding a catalyst to functionalize a specific C–H bond on the ring with high site- and stereoselectivity. researchgate.net These reactions can introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of complex derivatives from the simple diester core. For instance, a catalyst could be designed to selectively functionalize the equatorial C–H bond at the C5 position, leading to a new substituted cyclohexane derivative. researchgate.net

Regioselectivity and Stereoselectivity in Reactions

The concepts of regioselectivity and stereoselectivity are central to understanding the reactivity of this compound, as its two ester groups are chemically distinct depending on the molecule's conformation and stereoisomeric form.

The stereochemistry of the diester dictates the spatial orientation of the two methoxycarbonyl groups.

cis-1,3-isomer : This isomer predominantly adopts a chair conformation where both ester groups are in the more stable equatorial positions (diequatorial or e,e).

trans-1,3-isomer : This isomer exists as an equilibrium between two equivalent chair conformations, each having one equatorial and one axial ester group (a,e).

This conformational difference leads to distinct reactivity, which is a form of stereoselectivity. The kinetic data from hydrolysis studies clearly demonstrate this: the cis and trans isomers exhibit different reaction rates under both acidic and basic conditions. acs.orgacs.org For example, in base-catalyzed hydrolysis, the trans-isomer reacts faster in the first step (k₁) than the cis-isomer, likely due to a combination of steric and electronic effects arising from the axial/equatorial arrangement. acs.org

Regioselectivity refers to the preferential reaction of one functional group over the other. In the hydrolysis of this compound, this is most evident in the stepwise nature of the reaction. The first hydrolysis to form the monoester is significantly faster than the second hydrolysis to the diacid. This allows for the selective synthesis of the monomethyl ester of Cyclohexane-1,3-dicarboxylic acid by controlling the stoichiometry of the base. For the trans isomer, regioselectivity can also be influenced by the different steric environments of the axial versus the equatorial ester group. The equatorial group is generally more accessible to an incoming nucleophile than the more sterically hindered axial group, suggesting that reactions like partial reduction or hydrolysis would preferentially occur at the equatorial position.

Advanced Spectroscopic and Chromatographic Characterization of Dimethyl Cyclohexane 1,3 Dicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Dimethyl cyclohexane-1,3-dicarboxylate, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR and ¹³C NMR Spectral Analysis

While experimental ¹H and ¹³C NMR spectral data for this compound are not widely available in public spectral databases, the expected chemical shifts and multiplicities can be predicted based on the analysis of closely related structures, such as cis- and trans-1,3-cyclohexanedicarboxylic acids and other substituted cyclohexanes. core.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the methoxy (B1213986) protons (-OCH₃) as a sharp singlet, likely in the range of 3.6-3.8 ppm. The protons on the cyclohexane (B81311) ring would exhibit complex multiplets in the upfield region, typically between 1.0 and 3.0 ppm. The chemical shifts and coupling constants of the methine protons at the C1 and C3 positions would be particularly informative for distinguishing between the cis and trans isomers due to their different spatial orientations (axial vs. equatorial).

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key signals for the carbonyl carbons of the ester groups, expected to appear in the downfield region around 170-175 ppm. The methoxy carbons (-OCH₃) would resonate at approximately 50-55 ppm. The carbons of the cyclohexane ring would produce signals in the aliphatic region (20-50 ppm). The number of distinct carbon signals would depend on the symmetry of the isomer. For instance, the cis isomer, which can adopt a conformation with a plane of symmetry, may show fewer signals than the trans isomer. vaia.com

Expected ¹³C NMR Resonances for this compound Isomers

| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |

| C=O | 170 - 175 | Carbonyl carbons of the ester groups. |

| -OCH₃ | 50 - 55 | Methoxy group carbons. |

| C1, C3 | 40 - 50 | Methine carbons attached to the ester groups. |

| C2 | 30 - 40 | Methylene carbon adjacent to both ester groups. |

| C4, C6 | 25 - 35 | Methylene carbons. |

| C5 | 20 - 30 | Methylene carbon. |

Note: The exact chemical shifts will vary between the cis and trans isomers due to stereochemical effects.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignment and elucidating the stereochemistry of the isomers.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the cyclohexane ring, helping to trace the connectivity of the carbon skeleton. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum would establish the direct one-bond connections between protons and the carbon atoms they are attached to, confirming the assignments made in the 1D spectra. sdsu.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment provides information about longer-range (2-3 bond) couplings between protons and carbons. This would be crucial for confirming the connectivity of the ester groups to the cyclohexane ring, by showing correlations between the methoxy protons and the carbonyl carbons, as well as between the ring protons and the carbonyl carbons. sdsu.eduepfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can be used to determine the spatial proximity of protons. For this compound, NOESY would be instrumental in differentiating between the cis and trans isomers by identifying through-space interactions between the protons on the cyclohexane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by strong absorption bands indicative of the ester functional groups. nih.gov

Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C=O (Ester) | 1750 - 1735 | Strong, sharp carbonyl stretch. libretexts.org |

| C-O (Ester) | 1300 - 1000 | Strong C-O stretching vibrations. libretexts.org |

| C-H (Aliphatic) | 2950 - 2850 | Stretching vibrations of the cyclohexane ring and methyl groups. lumenlearning.com |

The presence of a strong absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group. Additionally, the C-O stretching vibrations will appear as strong bands in the fingerprint region. The aliphatic C-H stretching bands below 3000 cm⁻¹ confirm the presence of the saturated cyclohexane ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of this compound, which aids in its identification and structural confirmation. The compound has a molecular weight of 200.23 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 200. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 169, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 141. Further fragmentation of the cyclohexane ring would lead to a series of smaller ions. Analysis of the fragmentation can provide insights into the structure of the molecule. nih.govdocbrown.info

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 200 | [M]⁺ (Molecular Ion) |

| 169 | [M - OCH₃]⁺ |

| 141 | [M - COOCH₃]⁺ |

| 109 | [M - COOCH₃ - CH₃OH]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. However, there is no publicly available crystal structure data for this compound at this time.

Should single crystals of the individual cis or trans isomers be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details of the cyclohexane ring. This technique would unambiguously confirm the relative stereochemistry of the two ester groups, definitively distinguishing between the cis and trans isomers. For chiral isomers, X-ray crystallography can also be used to determine the absolute configuration.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its cis and trans isomers.

Gas Chromatography (GC): Gas chromatography is a suitable method for the analysis and separation of the volatile isomers of this compound. The choice of the stationary phase is critical for achieving separation. Non-polar or moderately polar capillary columns are typically used. The cis and trans isomers are expected to have slightly different boiling points and polarities, which would allow for their separation. The elution order of the isomers would depend on the specific column and temperature program used. For example, in the analysis of 1,3-dimethylcyclohexane (B1346967), the cis and trans isomers can be successfully separated using specialized capillary columns. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another powerful technique for the separation and purification of the isomers. Normal-phase HPLC, using a silica (B1680970) gel column and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), can be effective in separating the cis and trans isomers based on their differences in polarity. Reversed-phase HPLC, with a C18 column and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), can also be employed. The development of an effective HPLC method would be crucial for isolating pure samples of each isomer for further characterization. sielc.comsielc.com

Gas Chromatography (GC) for Volatile Samples

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly effective for separating the cis and trans diastereomers based on differences in their physical properties, such as boiling point and interaction with the stationary phase. The separation allows for the quantification of the isomeric ratio in a given sample.

Detailed Research Findings: The separation of substituted cyclohexane isomers is well-established in GC analysis. For instance, the cis and trans isomers of the structurally similar 1,3-dimethylcyclohexane have been successfully separated using capillary GC. researchgate.netresearchgate.net Analytes are separated primarily based on their boiling points when using non-polar stationary phases. The trans isomer typically has a lower boiling point and thus a shorter retention time than the cis isomer. The choice of stationary phase is critical; non-polar phases like poly(dimethyl siloxane) or phases with moderate polarity, such as those containing phenyl groups, are commonly employed. Temperature programming, where the column temperature is gradually increased, is crucial for achieving sharp peaks and good resolution between the isomer peaks. researchgate.net Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation. nih.gov

Below is a table outlining typical GC parameters for the analysis of this compound isomers, based on methods for structurally related compounds. researchgate.netresearchgate.net

| Parameter | Value/Description |

| Column | Capillary Column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl Polysiloxane (or similar mid-to-low polarity phase) |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 - 2.0 mL/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

| Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 220 °C; Hold: 5 min |

| Expected Elution | trans-isomer followed by cis-isomer |

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC is an effective method for resolving the cis and trans diastereomers. This separation is based on the differential partitioning of the isomers between a non-polar stationary phase and a polar mobile phase.

Detailed Research Findings: In reversed-phase HPLC, the stationary phase is hydrophobic (e.g., C18- or C8-bonded silica), while the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol (B129727). phenomenex.com The separation of cyclohexane dicarboxylate diester isomers has been demonstrated using this technique. sielc.com The more polar isomer interacts more strongly with the polar mobile phase and elutes earlier, while the less polar isomer has a greater affinity for the non-polar stationary phase and is retained longer. For the this compound isomers, the cis isomer generally exhibits slightly higher polarity than the trans isomer, leading to a shorter retention time under reversed-phase conditions. The choice of column chemistry and mobile phase composition is critical for optimizing the resolution between the two peaks. lcms.cz

The following table presents a typical set of conditions for the HPLC separation of this compound isomers. sielc.com

| Parameter | Value/Description |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Example Mobile Phase | 60:40 (v/v) Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detector | UV Detector at a low wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

| Expected Elution | cis-isomer followed by trans-isomer |

Chiral Chromatography for Enantiomeric Excess Determination

While the cis isomer of this compound is an achiral meso compound, the trans isomer is chiral and exists as a pair of non-superimposable mirror images, or enantiomers. vaia.comspcmc.ac.inlibretexts.org Determining the enantiomeric excess (ee), which is the measure of the purity of one enantiomer over the other, is crucial in asymmetric synthesis and pharmaceutical applications. Chiral chromatography is the most definitive method for separating and quantifying enantiomers.

Detailed Research Findings: Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. eijppr.com This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation. nih.gov There are many types of CSPs, with polysaccharide-based (e.g., derivatized cellulose (B213188) or amylose) and Pirkle-type (based on π-π interactions) phases being among the most common and versatile. eijppr.comhplc.eu The separation is typically performed using HPLC in either normal-phase (e.g., heptane/isopropanol) or reversed-phase modes. The choice of mobile phase and CSP is highly specific to the analyte and often requires screening of different column-solvent combinations to achieve baseline resolution. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated.

The table below lists potential chiral chromatography systems for the determination of the enantiomeric excess of trans-Dimethyl cyclohexane-1,3-dicarboxylate.

| Parameter | Value/Description |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Applicable Isomer | trans-Dimethyl cyclohexane-1,3-dicarboxylate |

| Potential CSPs | Polysaccharide derivatives (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Pirkle-type (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) |

| Typical Mobile Phase | Normal Phase: Heptane/Isopropanol mixturesReversed Phase: Acetonitrile/Water or Methanol/Water |

| Detector | UV Detector (e.g., 210 nm) |

| Purpose | To separate the (1R,3R) and (1S,3S) enantiomers and calculate the enantiomeric excess (ee). |

Computational Chemistry and Theoretical Investigations of Dimethyl Cyclohexane 1,3 Dicarboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can elucidate properties such as molecular orbital energies, charge distribution, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and interactions.

For Dimethyl cyclohexane-1,3-dicarboxylate, DFT calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain an optimized molecular geometry. From this calculation, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the DFT results. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, colored blue). For this compound, the MEP would show negative potential around the carbonyl oxygen atoms of the ester groups, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of the cyclohexane (B81311) ring would exhibit positive potential. These insights are crucial for predicting intermolecular interactions and sites of reactivity.

Table 1: Illustrative Electronic Properties from a Hypothetical DFT Calculation

| Property | Description | Predicted Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | +1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference indicating chemical reactivity | 8.7 eV |

| Dipole Moment | Measure of the net molecular polarity | 2.1 D |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The cyclohexane ring is not planar; it predominantly adopts a chair conformation to minimize angular and torsional strain. For a disubstituted cyclohexane like this compound, the spatial arrangement of the two ester groups gives rise to different stereoisomers (cis and trans) and conformers.

Conformational Analysis: Molecular mechanics (MM) methods, using force fields like MMFF or AMBER, are efficient for exploring the potential energy surface and identifying stable conformers. The key factor in the stability of 1,3-disubstituted cyclohexanes is the placement of the substituent groups in either axial or equatorial positions.

Trans Isomer: In the trans-1,3-isomer, one substituent is in an equatorial position and the other is axial (a,e) in one chair form. Upon ring-flipping, they interconvert to an alternative chair form where the substituents are also in axial and equatorial positions (e,a). These two conformers have identical energy and are therefore equally populated at equilibrium.

Cis Isomer: The cis-1,3-isomer can exist in two distinct chair conformations: one with both ester groups in equatorial positions (e,e) and another, after a ring flip, with both groups in axial positions (a,a). The diaxial conformation is significantly destabilized by steric hindrance, specifically 1,3-diaxial interactions between the two bulky ester groups. Therefore, the diequatorial (e,e) conformer is overwhelmingly the more stable and predominant form. rug.nlyoutube.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion, MD simulations can model conformational changes, such as the ring-flipping of the cyclohexane core, and the flexibility of the ester side chains. nih.gov A simulation of this compound in a solvent like water or cyclohexane would reveal the time-averaged distribution of conformers and the energy barriers for their interconversion. rsc.orgresearchgate.net Parameters such as the radius of gyration (Rg) and root-mean-square deviation (RMSD) can be monitored to assess the stability and compactness of the molecular structure over the simulation period.

Quantum Chemical Prediction of Spectroscopic Parameters

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly employed within a DFT framework to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). ucm.es For this compound, theoretical calculations would predict distinct signals for the different carbon and proton environments in the molecule. For instance, the chemical shifts of the methoxy (B1213986) protons (-OCH3) would be different from those of the cyclohexane ring protons. Furthermore, the protons on the ring would have different chemical shifts depending on whether they are in axial or equatorial positions and their proximity to the ester groups. Comparing calculated spectra for the cis and trans isomers can aid in their structural assignment. researchgate.net For example, experimental 13C NMR data for the closely related cis-1,3-dimethylcyclohexane (B1347349) shows distinct chemical shifts that can be correlated with its specific conformation. chemicalbook.com

Similarly, vibrational frequencies corresponding to IR and Raman spectra can be computed. These calculations help in assigning the observed spectral bands to specific molecular motions, such as the characteristic C=O stretching of the ester groups, C-O stretching, and various C-H bending and stretching modes of the cyclohexane ring.

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectrum Type | Predicted Feature | Corresponding Molecular Moiety |

|---|---|---|

| 1H NMR | δ ~3.7 ppm (singlet) | Methoxy protons (-OCH3) |

| 13C NMR | δ ~174 ppm | Carbonyl carbon (C=O) |

| 13C NMR | δ ~52 ppm | Methoxy carbon (-OCH3) |

| IR | ~1735 cm-1 | Carbonyl stretch (C=O) |

| IR | ~1200 cm-1 | C-O stretch (ester) |

Reaction Pathway Modeling and Transition State Analysis

Computational methods can model the entire course of a chemical reaction, providing a detailed understanding of the underlying mechanism. For this compound, a key reaction to model would be its synthesis via the Fischer esterification of cyclohexane-1,3-dicarboxylic acid with methanol (B129727).

Using DFT, the reaction pathway can be mapped by identifying the structures of the reactants, intermediates, transition states, and products. The mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid's carbonyl oxygen, followed by a nucleophilic attack from the alcohol to form a tetrahedral intermediate. mdpi.com Subsequent proton transfer and elimination of a water molecule yield the final ester.

Computational chemists can locate the transition state (TS) for each step and calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed). This analysis helps to identify the rate-determining step of the reaction. The kinetic parameters of the reaction can then be estimated using Transition State Theory (TST), providing a theoretical basis for reaction rates observed experimentally. acs.org

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. nih.gov While specific biological activities for this compound are not widely reported, computational SAR methods provide a framework for predicting potential activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool in this area. A QSAR model is a mathematical equation that relates variations in the biological activity of a series of compounds to changes in their physicochemical properties, known as molecular descriptors. nih.gov For a series of derivatives of cyclohexane dicarboxylates, a QSAR study would involve several steps:

Data Set Generation: A series of analogue compounds would be created by modifying the core structure (e.g., changing the ester alkyl group, adding substituents to the ring).

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be classified as electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP), among others. acs.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that best correlates the descriptors with the observed (or hypothetical) biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of compounds with potentially enhanced biological or material properties.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexane-1,3-dicarboxylic acid |

| Methanol |

| cis-1,3-dimethylcyclohexane |

| trans-1,3-dimethylcyclohexane |

Applications in Advanced Chemical Synthesis

Dimethyl Cyclohexane-1,3-dicarboxylate as a Building Block for Complex Molecules

The structurally distinct framework of this compound makes it a suitable starting material for constructing intricate molecular architectures. Its application as a precursor in the synthesis of bicyclic compounds is a notable example. In one documented synthetic route, it is used to prepare bicyclo[3.2.1]octyl derivatives. The process involves a reaction with 1-bromo-2-chloroethane (B52838) in the presence of a strong base, such as lithium diisopropylamide (LDA), in tetrahydrofuran (B95107) (THF). This reaction sequence facilitates the formation of a new carbon-carbon bond, leading to a more complex, bridged bicyclic system google.com. While its potential use in preparing spiro compounds and porphyrinoid derivatives has been suggested, detailed synthetic pathways for these specific applications are not extensively documented in the literature .

A summary of a key synthetic application is detailed in the table below.

| Starting Material | Reagents | Key Transformation | Product Class | Reference |

|---|---|---|---|---|

| This compound | 1) Lithium diisopropylamide (LDA), THF 2) 1-bromo-2-chloroethane | Intramolecular cyclization / alkylation | Bicyclo[3.2.1]octyl derivatives | google.com |

Synthesis of Biologically Active Compounds Incorporating the Cyclohexanedicarboxylate Moiety

The cyclohexane (B81311) ring is a common scaffold in many biologically active compounds due to its ability to present functional groups in well-defined three-dimensional orientations. While numerous pharmaceuticals and bioactive molecules contain a cyclohexane core, direct synthetic routes starting from this compound are not prominently reported in scientific literature. However, the stereochemistry of related cyclohexanedicarboxylate derivatives has been shown to be critical for biological activity. For instance, specific stereoisomers, such as the (1R,3S) configuration in certain dicarboxylates, have demonstrated distinct binding affinities in enzyme inhibition assays, highlighting the importance of stereocontrolled synthesis for developing potential therapeutic agents . This suggests that derivatives of this compound could serve as precursors for novel bioactive compounds, provided that synthetic methods can control the stereochemical outcome.

Role in Polymer Chemistry and Material Science

This compound is a significant monomer and intermediate in the field of polymer science, contributing to the development of materials with tailored properties.

In polymer chemistry, dicarboxylic acid esters are fundamental building blocks for polyesters. This compound is utilized as a co-monomer to modify the properties of polyesters. For example, it can be incorporated into the synthesis of sulfonated co-polyesters. The inclusion of this cycloaliphatic monomer can disrupt the regularity of the polymer chain, which in turn influences properties such as crystallinity, glass transition temperature (Tg), and dyeability google.com. In some formulations, it is used alongside other dicarboxylic acids like isophthalic acid and adipic acid to produce co-polyesters with specific performance characteristics, such as enhanced dyeability for textiles without the need for cationic dyes google.com. The non-planar, rigid structure of the cyclohexane ring can impart improved thermal stability and mechanical properties compared to polyesters made from purely linear aliphatic diesters.

The development of biodegradable polymers is crucial for addressing environmental concerns related to plastic waste. Polyesters are a key class of biodegradable materials due to their hydrolyzable ester linkages. While direct studies on the biodegradability of homopolymers derived solely from this compound are limited, its derivatives play a role in this area. The reduction of this compound yields 1,3-cyclohexanedimethanol (B1605047) (CHDM) ontosight.ai. Polyesters synthesized using this cycloaliphatic diol are being investigated for their potential in biomedical applications, such as tissue engineering and drug delivery systems. These materials are valued for their biocompatibility, non-toxicity, and potential for controlled degradation rates, which are essential characteristics for medical devices and implants ontosight.ai.

Intermediate in Fine Chemical Production

One of the most significant applications of this compound in fine chemical production is its role as a precursor to 1,3-cyclohexanedimethanol (CHDM). This transformation is typically achieved through catalytic hydrogenation, which reduces the two ester groups to primary alcohols ontosight.aipublish.csiro.au.

Reduction of this compound to 1,3-Cyclohexanedimethanol

| Reactant | Reaction | Product | Significance |

|---|---|---|---|

| This compound | Hydrogenation (Reduction) | 1,3-Cyclohexanedimethanol (CHDM) | Intermediate for polyesters (PET, PBT), polyurethanes, and coatings ontosight.ai |

1,3-Cyclohexanedimethanol is a valuable chemical intermediate used widely in the polymer industry. It is incorporated as a co-monomer in the production of high-performance polyesters such as polyethylene (B3416737) terephthalate (B1205515) (PET) and polybutylene terephthalate (PBT). The inclusion of CHDM in the polymer backbone enhances properties like thermal stability, chemical resistance, and mechanical strength ontosight.ai. Its use extends to the manufacture of polyurethanes, coatings, and adhesives, demonstrating the importance of this compound as a key upstream intermediate for these materials ontosight.ai.

Environmental and Sustainability Considerations in Synthesis and Application

Development of Green Synthesis Methodologies

Green synthesis aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For Dimethyl cyclohexane-1,3-dicarboxylate, this involves innovations in reaction conditions and the sourcing of raw materials.

Conventional synthesis of this compound involves the esterification of cyclohexane-1,3-dicarboxylic acid with methanol (B129727), often using an acid catalyst and requiring solvent for purification. A significant advancement in green chemistry is the development of solvent-free reaction conditions. These methods reduce volatile organic compound (VOC) emissions, simplify product purification, and can lead to higher reaction efficiency.

Solvent-free synthesis of diesters can be achieved through various techniques, including mechanochemistry (grinding solid reactants together) or by simply heating a mixture of the reactants in the absence of a solvent. nih.govcmu.edu For instance, the direct reaction of a cycloaliphatic dicarboxylic acid with an aliphatic carbonate in the presence of a basic catalyst has been shown to produce the desired diester without a solvent, which is particularly advantageous for thermally sensitive cycloaliphatic compounds. google.com

| Parameter | Conventional Synthesis (with Solvent) | Solvent-Free Synthesis |

|---|---|---|

| Environmental Impact | Higher (VOC emissions, solvent waste) | Lower (minimal waste) |

| Process Simplicity | More complex (requires solvent removal and purification) | Simpler (direct reaction, easier work-up) nih.gov |

| Energy Consumption | Potentially higher due to solvent heating and removal | Potentially lower |

| Atom Economy | Lower | Higher |

The conventional production pathway for the cyclohexane (B81311) ring often starts from petroleum-derived benzene (B151609). A key aspect of sustainable chemistry is the transition to renewable feedstocks derived from biomass. abiosus.orgnih.gov Lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin, is a rich source of functionalized molecules that can be converted into platform chemicals. nih.gov

For instance, dicarboxylic acids, the precursors to diesters like this compound, can be produced from renewable sources such as glucose intermediates through microbial fermentation. lbl.gov Genetically modified E. coli can act as biocatalysts for the large-scale production of dicarboxylic acids of various chain lengths from renewable materials. lbl.gov This bio-based approach offers a promising alternative to petrochemical routes, contributing to a circular economy and reducing reliance on fossil fuels. nih.gov

Sustainable Catalysis for Production

Catalysts are crucial for chemical synthesis, and their design and use are central to green chemistry. Sustainable catalysis focuses on developing catalysts that are highly efficient, selective, non-toxic, and reusable.

The synthesis of this compound can be approached via two main routes: the esterification of cyclohexane-1,3-dicarboxylic acid or the hydrogenation of dimethyl isophthalate (B1238265). Both routes benefit from green catalytic systems.